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Application Notes
ARRY-371797 (also known as PF-07265803) is a selective, orally administered small-molecule

inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1] It was investigated for the

treatment of dilated cardiomyopathy (DCM) associated with mutations in the lamin A/C gene

(LMNA).[2][3][4] The rationale for this therapeutic approach is based on preclinical evidence

that mutations in LMNA lead to activation of the p38 MAPK pathway, which in turn contributes

to cardiomyocyte apoptosis, hypertrophy, and inflammation, key pathological features of LMNA-

related DCM.[5][6][7][8]

The safety and tolerability of ARRY-371797 have been evaluated in both preclinical studies and

clinical trials. Preclinical toxicology studies indicated that the compound was well-tolerated.[9]

Clinical evaluation in patients with LMNA-related DCM has provided further insight into its

safety profile in a human population. While a Phase 3 trial (REALM-DCM) was ultimately

terminated due to futility as it was unlikely to meet its primary endpoint, the decision was not

based on safety concerns.[3][10] This document provides a detailed overview of the protocols

and methodologies for assessing the safety and tolerability of ARRY-371797, drawing from

publicly available clinical trial data and standard preclinical safety assessment guidelines for

kinase inhibitors.
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Preclinical Safety and Tolerability Assessment
Protocols
Standard preclinical safety evaluation for a small molecule inhibitor like ARRY-371797 follows

international guidelines (e.g., ICH M3(R2)) and encompasses a range of in vitro and in vivo

studies to identify potential toxicities before human administration.

Experimental Protocol: In Vitro Cardiotoxicity
Assessment
Objective: To assess the direct effects of ARRY-371797 on cardiomyocyte function and viability.

Methodology:

Cell Culture:

Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) as a

clinically relevant in vitro model.[11][12][13]

Culture hiPSC-CMs according to established protocols to form a spontaneously beating

syncytium.

Electrophysiology Assessment (Microelectrode Array - MEA):[11]

Plate hiPSC-CMs on MEA plates.

After a stabilization period, record baseline electrophysiological parameters, including field

potential duration (FPD), spike amplitude, and beat rate.

Apply increasing concentrations of ARRY-371797 to the cells.

Record changes in electrophysiological parameters at multiple time points to assess for

proarrhythmic potential.

Cytotoxicity and Apoptosis Assays:[11]

Treat hiPSC-CMs with a range of ARRY-371797 concentrations for 24-72 hours.
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Assess cell viability using assays such as the MTT or LDH release assay.

Evaluate apoptosis by measuring caspase-3/7 activity or using TUNEL staining.

Structural and Functional Toxicity Assays:[11]

Assess mitochondrial membrane potential using fluorescent dyes (e.g., TMRM).

Measure cellular ATP levels to evaluate metabolic effects.

Quantify reactive oxygen species (ROS) production to assess oxidative stress.

Experimental Protocol: In Vivo Rodent Model of Dilated
Cardiomyopathy
Objective: To evaluate the systemic safety and tolerability of ARRY-371797 in a relevant animal

model of dilated cardiomyopathy.

Methodology:

Animal Model:

Utilize a genetically engineered mouse model with a relevant Lmna mutation or a

pharmacologically induced model of DCM (e.g., isoproterenol and 5-fluorouracil

administration).[14][15]

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum

access to food and water.

Drug Administration:

Administer ARRY-371797 or vehicle control orally once or twice daily for a predetermined

duration (e.g., 4-12 weeks).

Include multiple dose groups to assess dose-dependent effects.

Safety and Tolerability Monitoring:
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Clinical Observations: Conduct daily observations for any signs of toxicity, including

changes in appearance, behavior, and activity levels.

Body Weight: Measure body weight at least twice weekly.

Cardiovascular Monitoring: Perform serial echocardiography to assess cardiac function

(e.g., ejection fraction, ventricular dimensions). Electrocardiogram (ECG) monitoring can

also be conducted to evaluate cardiac electrical activity.

Clinical Pathology: Collect blood samples at baseline and at the end of the study for

hematology and clinical chemistry analysis, including markers of liver and kidney function.

Histopathology: At the termination of the study, perform a comprehensive necropsy and

collect major organs for histopathological examination by a board-certified veterinary

pathologist. Pay special attention to the heart for signs of hypertrophy, fibrosis, and

inflammation.

Clinical Safety and Tolerability Assessment
Protocols
The clinical safety and tolerability of ARRY-371797 were assessed in Phase 2 and Phase 3

clinical trials involving patients with symptomatic DCM due to an LMNA mutation.[2][3][4][16]

Experimental Protocol: Clinical Trial Safety Monitoring
Objective: To monitor and evaluate the safety and tolerability of ARRY-371797 in human

subjects.

Methodology:

Patient Population:

Enroll patients with a confirmed pathogenic or likely pathogenic LMNA mutation and

symptomatic DCM.[10]

Study Design:
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Conduct a randomized, double-blind, placebo-controlled trial.[4]

Administer ARRY-371797 orally at specified doses (e.g., 100 mg or 400 mg twice daily).[2]

[17]

Safety Assessments:

Adverse Event (AE) Monitoring: Record all AEs, regardless of their perceived relationship

to the study drug, at each study visit. AEs are graded for severity and assessed for

causality by the investigator.[1]

Physical Examinations: Perform a complete physical examination at baseline and at

specified intervals throughout the study.

Vital Signs: Measure blood pressure, heart rate, respiratory rate, and temperature at each

study visit.

12-Lead Electrocardiograms (ECGs): Obtain ECGs at baseline and at regular intervals to

monitor for any changes in cardiac conduction or rhythm.

Laboratory Safety Tests: Collect blood and urine samples at specified time points for

routine hematology, clinical chemistry (including liver and renal function tests), and

urinalysis.

Echocardiography: Perform echocardiograms at baseline and periodically during the study

to monitor cardiac structure and function.[2]

Data Presentation
Table 1: Summary of Adverse Events in the Phase 2
Study of ARRY-371797[2][16]
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Adverse Event Category ARRY-371797 (N=12)

Any Adverse Event
Data not specified in a table format, but most

AEs were reported as mild.

Serious Adverse Events
One patient discontinued due to a study drug-

related AE.

Drug-Related Adverse Events Most AEs were considered mild.

Deaths No deaths were reported in the Phase 2 study.

Note: The provided search results for the Phase 2 study state that most adverse events were

mild and that one patient discontinued due to a drug-related adverse event, but a detailed

tabular summary of all AEs was not available.

Table 2: Safety Findings in the REALM-DCM Phase 3
Study[3][4]

Safety Outcome ARRY-371797 (n=40) Placebo (n=37)

Worsening Heart Failure or All-

Cause Mortality (Hazard Ratio)
0.43 (95% CI, 0.11-1.74) -

Overall Survival (Hazard Ratio) 1.19 (95% CI, 0.23-6.02) -

New Safety Findings None observed None observed

Note: The Phase 3 study was terminated for futility, but no new safety concerns were identified.

[3][4]
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Caption: p38 MAPK signaling cascade in cardiomyocytes.
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Caption: Workflow for in vivo preclinical safety studies.
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Ongoing Safety Assessments
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Caption: Clinical trial safety data collection logic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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